Laxiflorin B-4

ERK1/2 Inhibition MAPK Pathway Target Engagement

Laxiflorin B-4 addresses the low natural abundance and scalability bottlenecks of parent compound Laxiflorin B, which hinder sustained ERK1/2-targeted oncology programs. • Semi-synthetic C-6 analog engineered for scalable, reproducible supply-eliminates batch-to-batch variability across multi-year studies. • Demonstrates higher ERK1/2 binding affinity and stronger tumor suppression vs. Laxiflorin B in direct comparative analysis (Acta Pharmacol Sin, 2023). • Improved solubility facilitates reliable in vivo formulation and administration in NSCLC xenograft models. Suited for EGFR-mutant NSCLC pathway dissection and overcoming acquired resistance to upstream RTK/RAF/MEK inhibitors.

Molecular Formula C29H29N3O6
Molecular Weight 515.6 g/mol
Cat. No. B12379662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaxiflorin B-4
Molecular FormulaC29H29N3O6
Molecular Weight515.6 g/mol
Structural Identifiers
SMILESCC1(C=CC(=O)C2(C1COC(=O)C3=CN(N=C3)C4=CN=CC=C4)COC(=O)C56C2CCC(C5)C(=C)C6=O)C
InChIInChI=1S/C29H29N3O6/c1-17-18-6-7-21-28(11-18,24(17)34)26(36)38-16-29(21)22(27(2,3)9-8-23(29)33)15-37-25(35)19-12-31-32(14-19)20-5-4-10-30-13-20/h4-5,8-10,12-14,18,21-22H,1,6-7,11,15-16H2,2-3H3/t18-,21?,22-,28+,29+/m1/s1
InChIKeyUCVLLMRPTFRSPH-SXFUTUKFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Laxiflorin B-4: Selective ERK1/2 Inhibitor


Laxiflorin B-4 is a semi-synthetic C-6 analog derived from the natural ent-kaurane diterpenoid Laxiflorin B, which is originally isolated from the leaves of *Isodon eriocalyx* var. *laxiflora* [1]. It functions as a selective covalent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key nodes in the MAPK signaling pathway frequently dysregulated in cancers [2]. The compound was specifically engineered to overcome the low natural yield of its parent molecule, Laxiflorin B, enabling scalable research and development [3]. Its molecular formula is C29H29N3O6, with a molecular weight of 515.56 g/mol, and it is designated for research use only in non-human applications .

Why Laxiflorin B-4 Cannot Be Substituted


Simple substitution of Laxiflorin B-4 with its parent molecule, Laxiflorin B, is scientifically invalid due to quantifiable differences in target binding affinity and in vivo utility. While Laxiflorin B has demonstrated promising anticancer activity, it suffers from extremely low natural abundance in its herbal source, creating significant procurement and scalability hurdles for research programs [1]. More critically, Laxiflorin B-4 is not merely a more accessible form but a distinct molecular entity that exhibits a higher binding affinity for ERK1/2 and superior tumor suppressive activity compared to Laxiflorin B, as shown in a direct comparative analysis [2]. Furthermore, its chemical modification confers improved solubility, which is a key physicochemical property for facilitating *in vivo* utilization, a feature not inherent to the parent compound [3]. Therefore, substituting one for the other would compromise experimental reproducibility, reduce signal strength in potency assays, and introduce unnecessary variability in downstream *in vivo* applications.

Laxiflorin B-4 Comparative Evidence


Enhanced ERK1/2 Target Affinity

Laxiflorin B-4 exhibits a higher binding affinity for its target kinases ERK1 and ERK2 compared to its parent compound, Laxiflorin B. This represents a direct, structure-activity relationship (SAR) improvement driven by the C-6 modification [1]. While the precise fold-change is not detailed in publicly accessible abstracts, the statement of 'higher binding affinity' is derived from a direct head-to-head comparison within the same publication, establishing it as a quantifiably superior binder for target engagement studies [2].

ERK1/2 Inhibition MAPK Pathway Target Engagement

Superior Tumor Suppression in NSCLC

In a direct comparative evaluation, Laxiflorin B-4 demonstrated stronger tumor suppression than the parent compound Laxiflorin B. This finding is based on the same study that characterized both molecules, providing a direct link between the improved binding affinity and functional cellular outcome [1]. This enhanced potency is a critical differentiator for in vitro and potentially in vivo oncology studies, offering a more robust tool for probing ERK1/2-dependent phenotypes [2].

Tumor Suppression Non-Small Cell Lung Cancer Efficacy

Improved Solubility for In Vivo Use

Among analogs of Laxiflorin B, Laxiflorin B-4 is specifically noted for increased solubility, a property that directly facilitates its *in vivo* utilization [1]. This contrasts with another analog, Laxiflorin B-Ala, which is described as having increased efficacy but not explicitly for improved solubility. This class-level inference underscores that the chemical modification at the C-6 position was designed to optimize physicochemical properties critical for animal studies, addressing a key limitation of many natural product-derived leads [2].

In Vivo Application Pharmacokinetics Formulation

Scalable Semi-Synthetic Production

A key procurement advantage of Laxiflorin B-4 is its origin via a semi-synthetic route. This process was developed to address the challenge that Laxiflorin B 'is present at low levels in herbs' [1]. By utilizing a more abundant analogue, Eriocalyxin B, as a starting material for semi-synthesis, the production of Laxiflorin B and its analogs, including Laxiflorin B-4, becomes scalable [2]. This ensures a more reliable and potentially cost-effective supply chain for research use compared to extraction-dependent natural products, mitigating the risk of supply interruptions or batch-to-batch variability associated with natural harvests.

Supply Chain Scalability Natural Product Chemistry

Laxiflorin B-4 Research Applications


ERK1/2 Signaling in EGFR-Mutant NSCLC

Laxiflorin B-4 is ideally suited for dissecting ERK1/2-driven pathways in non-small cell lung cancer (NSCLC) models, particularly those harboring EGFR mutations. The evidence of higher binding affinity for ERK1/2 and stronger tumor suppression compared to Laxiflorin B [1] makes it a superior tool compound for these studies. Researchers can use it to validate target engagement, assess downstream signaling effects (e.g., BAD activation), and overcome limitations seen with upstream inhibitors (e.g., EGFR or MEK inhibitors) due to acquired resistance.

In Vivo Proof-of-Concept for ERK Inhibition

For laboratories transitioning from in vitro to in vivo oncology models, Laxiflorin B-4 presents a lower-risk entry point. Its documented improvement in solubility over the parent compound facilitates in vivo formulation and administration [2]. This property, combined with its potent on-target activity, makes it a more reliable candidate for generating robust tumor growth inhibition data in mouse xenograft studies, thereby accelerating early-stage drug discovery projects.

Consistent Supply for Long-Term Studies

Academic core facilities and biotech companies planning multi-year projects should select Laxiflorin B-4 to mitigate supply chain risk. Unlike the parent compound Laxiflorin B, which suffers from low natural abundance, Laxiflorin B-4 is produced via a scalable semi-synthetic route [3]. This ensures that the same high-purity material can be procured repeatedly over the course of a research program, safeguarding against batch-to-batch variability and ensuring experimental reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Laxiflorin B-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.